molecular formula C12H14BrNO3 B8390825 1-Bromo-5-cyclopentyl-4-methoxy-2-nitrobenzene

1-Bromo-5-cyclopentyl-4-methoxy-2-nitrobenzene

Cat. No.: B8390825
M. Wt: 300.15 g/mol
InChI Key: MKWWHZLYYTXJPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-5-cyclopentyl-4-methoxy-2-nitrobenzene is a useful research compound. Its molecular formula is C12H14BrNO3 and its molecular weight is 300.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14BrNO3

Molecular Weight

300.15 g/mol

IUPAC Name

1-bromo-5-cyclopentyl-4-methoxy-2-nitrobenzene

InChI

InChI=1S/C12H14BrNO3/c1-17-12-7-11(14(15)16)10(13)6-9(12)8-4-2-3-5-8/h6-8H,2-5H2,1H3

InChI Key

MKWWHZLYYTXJPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2CCCC2)Br)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-cyclopentyl-5-nitro-phenol (310 mg, 1.08 mmol) and Cs2CO3 (529 mg, 1.62 mmol) in DMF (2.0 mL) was added iodomethane (769 mg, 337 μL, 5.42 mmol) dropwise. The reaction was stirred at 50° C. under inert atmosphere for 16 h. The reaction was quenched with water and the aqueous layer was extracted with ethyl acetate. The organic layer was dried over Na2SO4 and concentrated. Purification by silica gel chromatography (0-20% ethyl acetate/hexane) provided 1-bromo-5-cyclopentyl-4-methoxy-2-nitrobenzene as a light yellow oil (288 mg, 89% yield). 1H NMR (400.0 MHz, DMSO-d6) δ 7.65 (d, J=6.6 Hz, 2H), 3.87 (s, 3H), 3.29-3.21 (m, 1H), 1.99-1.91 (m, 3H), 1.81-1.50 (m, 5H).
Quantity
310 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
529 mg
Type
reactant
Reaction Step One
Quantity
337 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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